Delparantag

Description

This compound has been used in trials studying the treatment of Angioplasty, Coronary Artery Disease (CAD), and Percutaneous Coronary Intervention.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

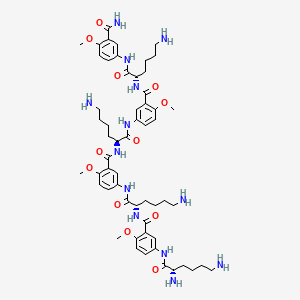

IUPAC Name |

N-[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-[3-[[(2S)-6-amino-1-(3-carbamoyl-4-methoxyanilino)-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]carbamoyl]-4-methoxyanilino]-1-oxohexan-2-yl]-5-[[(2S)-2,6-diaminohexanoyl]amino]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H79N13O12/c1-78-45-21-17-33(29-37(45)49(62)70)64-54(75)42(14-6-10-26-58)67-51(72)39-31-35(19-23-47(39)80-3)66-56(77)44(16-8-12-28-60)69-52(73)40-32-36(20-24-48(40)81-4)65-55(76)43(15-7-11-27-59)68-50(71)38-30-34(18-22-46(38)79-2)63-53(74)41(61)13-5-9-25-57/h17-24,29-32,41-44H,5-16,25-28,57-61H2,1-4H3,(H2,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,71)(H,69,73)/t41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIFNGOPQUNIT-ITMZJIMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)NC(CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCN)C(=O)NC3=CC(=C(C=C3)OC)C(=O)N[C@@H](CCCCN)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H79N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236236 | |

| Record name | Delparantag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1126.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872454-31-4 | |

| Record name | Delparantag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872454314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delparantag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delparantag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPARANTAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSY46235ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delparantag's Mechanism of Action on Heparin: A Technical Guide

Disclaimer: This document provides a summary of the mechanism of action of delparantag based on publicly available information from scientific abstracts, reviews, and supplier technical data. Detailed experimental protocols and specific quantitative binding affinity data from primary peer-reviewed publications, particularly the key study by Kuziej et al. (2010), were not fully accessible. Therefore, the level of detail for experimental methodologies is based on established general procedures for similar assays and may not reflect the exact parameters used in the definitive studies of this compound.

Executive Summary

This compound (PMX-60056) is a synthetic, small-molecule cationic agent designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] Its mechanism of action is rooted in direct, non-covalent binding to heparin molecules, effectively neutralizing their anticoagulant activity.[1] this compound functions by disrupting the critical interaction between heparin and antithrombin (AT), thereby restoring the normal process of blood coagulation.[1] Preclinical studies demonstrated its efficacy in neutralizing heparin's anticoagulant and bleeding effects at a level comparable or slightly superior to protamine sulfate, the current standard of care.[1][3] However, the clinical development of this compound was discontinued following Phase IIa trials due to an unacceptable profile of adverse events, including hypotension.[2] This guide details the core biochemical interactions, summarizes the available quantitative data, and outlines the probable experimental frameworks used to evaluate its function.

Heparin's Anticoagulant Mechanism

To understand this compound's action, it is essential to first review the anticoagulant mechanism of heparin. Heparin is a highly sulfated, negatively charged glycosaminoglycan. It does not possess intrinsic anticoagulant activity but acts as a catalyst to accelerate the action of antithrombin (AT), a natural inhibitor of several coagulation serine proteases.

The key steps are:

-

Binding to Antithrombin: Heparin contains a specific, high-affinity pentasaccharide sequence that binds to AT.[4]

-

Conformational Change: This binding induces a conformational change in AT, which dramatically increases the accessibility of its reactive site loop.

-

Accelerated Inactivation of Factors Xa and IIa (Thrombin): The activated AT-heparin complex rapidly inactivates coagulation factors, primarily Factor Xa and Factor IIa (thrombin). This acceleration is approximately 1,000-fold compared to AT alone.

-

Formation of Ternary Complex (for Thrombin): To inactivate thrombin, heparin must bind to both AT and thrombin simultaneously, forming a ternary bridge. This requires a heparin chain of at least 18 saccharide units. In contrast, the inhibition of Factor Xa only requires heparin's binding to AT. This distinction underlies the different primary activities of UFH and LMWH.

Figure 1: Simplified pathway of heparin's anticoagulant action.

This compound's Core Mechanism of Action

This compound is a salicylamide derivative featuring multiple cationic lysine groups.[2][4] This structure is engineered to function as a "heparin scavenger" through a direct binding mechanism that is independent of antithrombin.

-

Electrostatic Binding: As a highly cationic molecule, this compound is electrostatically attracted to the highly anionic (negatively charged) sulfate and carboxylate groups on the heparin polysaccharide chain.[5]

-

Disruption of AT-Heparin Complex: this compound binds directly to UFH and LMWH, with a specific affinity for the crucial pentasaccharide sequence required for AT binding.[1][4] This binding is non-covalent.

-

Restoration of Coagulation: By sequestering heparin, this compound prevents heparin from binding to and activating antithrombin. As a result, AT returns to its slow, native rate of protease inhibition, and the activities of Factor Xa and thrombin are restored, allowing the coagulation cascade to proceed to fibrin clot formation.

Figure 2: Logical diagram of this compound's heparin neutralization.

Quantitative Data Presentation

The available data from preclinical studies provide key metrics for this compound's neutralization capacity.

| Parameter | Value / Finding | Heparin Type | Source |

| Gravimetric Neutralization Ratio | ~2:1 (this compound:Heparin) | UFH | [1] |

| In Vitro Anti-Xa Neutralization | Significant neutralization at >25 mg/mL | Enoxaparin (LMWH) | [1] |

| In Vitro Anti-IIa & Anti-Xa | Significantly less residual activity at 50 mg/mL | UFH | [1] |

| In Vivo Efficacious Dose (Rat) | 0.5, 1.0, and 2.0 mg/kg (IV) | UFH & LMWH | [1] |

| In Vivo Bleeding Time (Rat) | Dose-dependent reduction of UFH-induced bleeding | UFH | [3] |

| In Vivo Bleeding Time (Rat) | More effective than protamine | Enoxaparin (LMWH) | [3] |

| Plasma Half-Life (Rat) | 3 - 5 minutes | N/A | [1] |

Table 1: Summary of Quantitative Data for this compound.

Experimental Protocols

Detailed protocols from primary literature are not available. The following sections describe the general, established methodologies for the key experiments likely used to characterize this compound.

In Vitro Neutralization Assays (Anti-Xa and Anti-IIa Activity)

These chromogenic assays quantify the activity of Factor Xa or Thrombin (IIa) by measuring their ability to cleave a synthetic substrate that releases a colored molecule (p-nitroaniline), which is detected spectrophotometrically at 405 nm. The amount of color is inversely proportional to the amount of active heparin in the sample.

Objective: To determine the concentration of this compound required to neutralize the anticoagulant activity of UFH or LMWH in plasma.

General Protocol:

-

Plasma Preparation: Citrated normal human plasma is pooled.

-

Heparin Spiking: A known concentration of UFH (e.g., 0.5 IU/mL) or LMWH (e.g., 1.0 IU/mL) is added to the plasma.

-

Neutralizer Addition: Aliquots of the heparinized plasma are incubated with varying concentrations of this compound (or protamine as a comparator) at 37°C for a short period (e.g., 2-5 minutes).

-

Anti-Xa Assay:

-

Excess bovine Factor Xa is added to the sample. The heparin-AT complexes present will inhibit a portion of this Factor Xa.

-

After a precise incubation period (e.g., 60 seconds) at 37°C, a chromogenic substrate specific for Factor Xa is added.

-

The reaction is stopped (e.g., with acetic acid) after a fixed time, and the absorbance at 405 nm is measured.

-

-

Anti-IIa Assay:

-

The protocol is similar, but excess human thrombin (Factor IIa) and a thrombin-specific chromogenic substrate are used.

-

-

Data Analysis: A standard curve is generated using known heparin concentrations. The residual anti-Xa or anti-IIa activity in the this compound-treated samples is calculated and plotted to determine the dose-response relationship and neutralization capacity.

Figure 3: General workflow for in vitro heparin neutralization assays.

In Vivo Rat Tail Transection Bleeding Model

This model is a standard preclinical method for assessing the hemorrhagic effects of anticoagulants and the efficacy of their reversal agents.[3]

Objective: To measure the ability of this compound to reverse UFH- or LMWH-induced bleeding in a live animal model.

General Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with ketamine/xylazine). A catheter may be placed for intravenous administration of compounds.

-

Anticoagulation: A bolus dose of UFH (e.g., 2 mg/kg) or LMWH (e.g., enoxaparin, 2 mg/kg) is administered intravenously.

-

Reversal Agent Administration: After a short delay (e.g., 5 minutes) to allow for distribution of the anticoagulant, an IV bolus of saline (control), protamine, or this compound at various doses (e.g., 0.5, 1.0, 2.0 mg/kg) is administered.

-

Bleeding Induction: A standardized injury is made to the tail. A common method is to transect (amputate) a distal segment (e.g., 10 mm) of the tail with a scalpel.

-

Bleeding Measurement: The transected tail is immediately immersed in pre-warmed (37°C) isotonic saline.[6][7] Bleeding time is recorded as the total time from transection until bleeding ceases for a defined period (e.g., 2 minutes). Total blood loss can also be quantified by measuring the hemoglobin content of the saline bath.[6]

-

Data Analysis: Bleeding times and/or blood loss volumes are compared between the different treatment groups (saline control, heparin alone, heparin + reversal agent) using appropriate statistical tests.

Conclusion

This compound represents a rationally designed heparin antidote that operates through a direct, charge-based binding and sequestration mechanism.[1][4] Its ability to effectively neutralize both UFH and LMWH in preclinical models demonstrated the viability of this approach.[3] Quantitative in vitro and in vivo data confirm a potent, dose-dependent reversal of heparin's anticoagulant effects.[1][3] While its clinical development was halted due to safety concerns, the study of this compound provides a valuable framework for the development of future synthetic, non-biologic anticoagulant reversal agents. The methodologies and mechanisms explored in its development continue to inform the field of antithrombotic therapy and management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reversal Activity and Toxicity of Heparin-Binding Copolymer after Subcutaneous Administration of Enoxaparin in Mice [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug Repurposing and Polypharmacology to Fight SARS-CoV-2 Through Inhibition of the Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serum Albumin–Peptide Conjugates for Simultaneous Heparin Binding and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

PMX-60056 (Delparantag): A Technical Guide to a Novel Heparin and LMWH Reversal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PMX-60056, also known as Delparantag, is a synthetic, small-molecule salicylamide derivative designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] This document provides a comprehensive technical overview of PMX-60056, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols for the evaluation of its heparin-neutralizing activity are also presented, alongside graphical representations of its mechanism and experimental workflows.

Chemical Structure and Physicochemical Properties

PMX-60056 is a complex salicylamide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Synonyms | This compound, PMX60056 | [1][3] |

| CAS Number | 872454-31-4 (free base) | [1][3] |

| Molecular Formula | C₅₆H₇₉N₁₃O₁₂ | [1][3] |

| Molecular Weight | 1126.33 g/mol | [1][3] |

| IUPAC Name | N-((S)-6-amino-1-((3-(((S)-6-amino-1-((3-(((S)-6-amino-1-((3-carbamoyl-4-methoxyphenyl)amino)-1-oxohexan-2-yl)carbamoyl)-4-methoxyphenyl)amino)-1-oxohexan-2-yl)carbamoyl)-4-methoxyphenyl)amino)-1-oxohexan-2-yl)-5-(((S)-2,6-diaminohexanoyl)amino)-2-methoxybenzamide | [3] |

| Chemical Class | Salicylamide derivative | [1] |

Mechanism of Action: Heparin Neutralization

PMX-60056 functions as a heparin antagonist by directly binding to heparin and LMWH molecules.[2] This binding is believed to be electrostatic in nature, occurring at the pentasaccharide region of heparin, which is the binding site for antithrombin III (ATIII). By occupying this site, PMX-60056 competitively inhibits the interaction between heparin and ATIII, thereby neutralizing heparin's anticoagulant effect. This restores the normal coagulation cascade.

Preclinical and Clinical Data

In Vitro Studies

In vitro experiments using human plasma have demonstrated the potent heparin-neutralizing capabilities of PMX-60056.

| Assay | Key Findings | Reference |

| Activated Partial Thromboplastin Time (aPTT) | PMX-60056 effectively neutralized heparin-induced prolongation of aPTT. | [4] |

| Heptest | Demonstrated effective neutralization of heparin activity. | [4] |

| Anti-Factor Xa Activity | Showed concentration-dependent neutralization of anti-Xa activity of both UFH and enoxaparin (a LMWH). At concentrations above 25 mg/mL, PMX-60056 was significantly more effective than protamine. | [2] |

| Anti-Factor IIa Activity | More potent than protamine on a gravimetric basis at neutralizing anti-IIa activity. | [2] |

In Vivo Studies

Animal studies have corroborated the in vitro findings, demonstrating the efficacy of PMX-60056 in living systems.

| Animal Model | Key Findings | Reference |

| Sprague-Dawley Rats | PMX-60056 dose-dependently reversed UFH-induced bleeding. It was as effective as protamine at neutralizing the antithrombotic and hemorrhagic effects of UFH and was slightly more effective against enoxaparin. The plasma half-life of this compound was observed to be between 3 and 5 minutes. | [2][4] |

Clinical Trials

PMX-60056 has undergone human clinical trials to evaluate its safety and efficacy.

| Trial Phase | Key Findings | Reference |

| Phase 1 | A double-blind, placebo-controlled crossover trial in six healthy male subjects showed that PMX-60056 rapidly and completely reversed the anticoagulant effects of a 70U/kg intravenous bolus of unfractionated heparin. The reversal was observed to be permanent, with no dissociation of the PMX-60056-heparin complex. | [4] |

| Phase 2 | A multi-center, open-label trial was initiated to evaluate the safety and efficacy of PMX-60056 in reversing heparin in patients undergoing percutaneous coronary intervention (PCI). The primary endpoint was to reduce the post-procedure activated clotting time (ACT) to less than 30 seconds above the baseline level. | [5] |

Experimental Protocols

In Vitro Anticoagulant Neutralization Assays

The following protocols are generalized from published studies.[4]

a. Reagents and Materials:

-

Normal human plasma (pooled, citrated)

-

Unfractionated heparin (UFH) or Low-Molecular-Weight Heparin (LMWH, e.g., enoxaparin)

-

PMX-60056

-

Protamine sulfate (as a comparator)

-

aPTT reagent (e.g., bioMérieux)

-

Heptest reagent (e.g., Haemachem)

-

Human Factor Xa and Human Thrombin (e.g., Enzyme Research Laboratories)

-

Chromogenic substrates for Factor Xa and Thrombin (e.g., American Diagnostica)

-

Fibrometer or automated coagulation analyzer

b. Procedure:

-

Prepare stock solutions of UFH/LMWH, PMX-60056, and protamine sulfate in appropriate buffers.

-

Spike pooled human plasma with a known concentration of UFH or LMWH to achieve a therapeutic level of anticoagulation.

-

To the heparinized plasma, add varying concentrations of PMX-60056 or protamine sulfate. A saline control should also be included.

-

Incubate the mixtures for a specified time at 37°C.

-

Perform coagulation and antiprotease assays:

-

aPTT and Heptest: Measure clotting times using a fibrometer according to the manufacturer's instructions.

-

Anti-Factor Xa and Anti-Factor IIa Assays: These are typically performed on an automated coagulation analyzer using chromogenic substrates. The residual enzyme activity is inversely proportional to the amount of un-neutralized heparin.

-

In Vivo Hemorrhagic and Antithrombotic Neutralization Model (Rat)

This protocol is based on a study using Sprague-Dawley rats.[4]

a. Animals and Anesthesia:

-

Male Sprague-Dawley rats.

-

Anesthetize animals according to approved institutional protocols.

b. Experimental Groups:

-

Vehicle control (saline)

-

UFH or LMWH alone

-

UFH or LMWH followed by saline

-

UFH or LMWH followed by varying doses of PMX-60056

-

UFH or LMWH followed by varying doses of protamine sulfate

c. Procedure:

-

Administer a bolus intravenous (IV) injection of UFH (e.g., 2 mg/kg) or LMWH.

-

After a short interval (e.g., 5 minutes), administer an IV bolus of saline, PMX-60056, or protamine sulfate.

-

Bleeding Time Assessment (Tail Transection Model):

-

Transect the tail at a specific diameter.

-

Gently blot the bleeding site with filter paper at regular intervals until bleeding ceases.

-

Record the time to cessation of bleeding.

-

-

Antithrombotic Activity Assessment (Jugular Vein Clamping Model):

-

Isolate a segment of the jugular vein.

-

Induce thrombosis by clamping the vein.

-

Measure the time to occlusion or the size of the resulting thrombus.

-

Conclusion

PMX-60056 (this compound) is a promising novel agent for the reversal of heparin and LMWH-induced anticoagulation. Its distinct mechanism of action, involving direct binding to the heparin pentasaccharide, offers a potential alternative to protamine sulfate. Preclinical and early-phase clinical data indicate its efficacy and a favorable safety profile. Further clinical development will be crucial to fully establish its role in clinical practice for managing bleeding complications associated with heparin therapy.

References

Delparantag: A Heparin-Mimetic Compound for Anticoagulant Reversal

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Delparantag (formerly PMX-60056) is a synthetic, small-molecule, heparin-mimetic compound designed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] As a salicylamide derivative, this compound was developed to offer a safer and potentially more effective alternative to protamine sulfate, the current standard of care for heparin neutralization, which is associated with risks of serious side effects.[1][3] this compound's mechanism of action involves direct binding to heparin, thereby neutralizing its anticoagulant activity.[4] Although its clinical development was discontinued after Phase II trials, the study of this compound provides valuable insights into the design and function of heparin reversal agents.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value |

| Chemical Formula | C₅₆H₇₉N₁₃O₁₂ |

| Molecular Weight | 1126.33 g/mol |

| Synonyms | PMX-60056 |

| Chemical Class | Salicylamide derivative |

Mechanism of Action

This compound functions as a heparin antagonist through a direct binding mechanism. It is designed to specifically interact with the pentasaccharide sequence of UFH and LMWH. This binding competitively inhibits the interaction between heparin and antithrombin III (AT-III), a key step in the anticoagulant cascade.[4]

By disrupting the heparin-AT-III complex, this compound effectively neutralizes heparin's potentiation of AT-III's inhibitory activity against coagulation factors, primarily Factor Xa and Factor IIa (thrombin).[4] This leads to a restoration of normal hemostasis.

Signaling Pathway of Heparin Action and this compound Reversal

Caption: Mechanism of heparin anticoagulation and its reversal by this compound.

Preclinical Data

Preclinical studies in animal models have demonstrated the efficacy of this compound in neutralizing the anticoagulant and hemorrhagic effects of UFH and LMWH (enoxaparin).

In Vivo Efficacy in a Rat Bleeding Model

A key preclinical study utilized a rat tail transection model to assess the in vivo efficacy of this compound in reversing heparin-induced bleeding.[3]

| Treatment Group | Dose (mg/kg) | Bleeding Time (minutes, mean ± SEM) |

| Saline (Control) | - | 7.3 ± 1.4 |

| UFH | 2 | 29.1 ± 5.1 |

| UFH + this compound | 2 + 0.5 | Dose-dependent reduction |

| UFH + this compound | 2 + 1.0 | Dose-dependent reduction |

| UFH + this compound | 2 + 2.0 | Near complete neutralization |

| UFH + Protamine | 2 + 2.0 | Near complete neutralization |

| Enoxaparin | 2 | 16.7 ± 3.6 |

| Enoxaparin + this compound | 2 + 2.0 | 7.4 ± 1.2 |

| Enoxaparin + Protamine | 2 + 2.0 | 8.7 ± 1.5 |

These results indicate that this compound effectively neutralizes UFH-induced bleeding in a dose-dependent manner, with efficacy comparable to protamine at equigravimetric doses.[3] Furthermore, this compound appeared to be slightly more effective than protamine in neutralizing the hemorrhagic effects of enoxaparin.[3]

In Vivo Efficacy in a Rat Thrombosis Model

The same study also employed a rat jugular vein clamping model to evaluate the neutralization of the antithrombotic effects of heparin.

| Treatment Group | Dose (mg/kg) | Antithrombotic Effect (Number of Clamps to Occlusion, mean ± SEM) |

| Vehicle (Control) | - | 3.4 ± 0.5 |

| UFH | 2 | 7.2 ± 1.1 |

| UFH + this compound | 2 + (0.5-2.0) | Dose-dependent neutralization |

| UFH + Protamine | 2 + (0.5-2.0) | Dose-dependent neutralization |

| Enoxaparin | 2 | 7.0 ± 0.6 |

| Enoxaparin + this compound | 2 + (0.5-2.0) | Comparable neutralization to protamine |

| Enoxaparin + Protamine | 2 + (0.5-2.0) | Comparable neutralization to this compound |

This compound demonstrated a dose-dependent neutralization of the antithrombotic effects of both UFH and enoxaparin, with a performance comparable to that of protamine.[1]

Clinical Development

This compound progressed to Phase II clinical trials for the reversal of heparin in patients undergoing percutaneous coronary intervention (PCI).[5][6] The primary endpoint of these studies was to evaluate the safety and efficacy of this compound in reversing heparin's anticoagulant effect, as measured by activated clotting time (ACT).[5] However, the clinical development of this compound was ultimately discontinued.[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

While specific SPR data for this compound's binding to heparin is not publicly available, the following protocol outlines a general approach for such an investigation.

Objective: To determine the binding affinity and kinetics of this compound to unfractionated heparin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

-

Biotinylated heparin

-

Streptavidin

-

This compound solutions of varying concentrations

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

Surface Preparation: A sensor chip is activated with a mixture of NHS and EDC. Streptavidin is then injected over the surface for covalent immobilization.

-

Ligand Immobilization: Biotinylated heparin is injected over the streptavidin-coated surface, allowing for high-affinity capture.

-

Analyte Injection: A series of this compound solutions with varying concentrations are injected over the heparin-functionalized surface.

-

Data Analysis: The association and dissociation rates are monitored in real-time. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the in vitro neutralization of heparin's anticoagulant effect by this compound.

Materials:

-

Citrated human plasma

-

Unfractionated heparin

-

This compound solutions of varying concentrations

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

Coagulometer

Methodology:

-

Sample Preparation: Pooled normal human plasma is spiked with a known concentration of unfractionated heparin.

-

Neutralization: Aliquots of the heparinized plasma are incubated with varying concentrations of this compound or a control (saline) for a specified time at 37°C.

-

Assay Performance:

-

The plasma samples are incubated with the aPTT reagent at 37°C.

-

Clotting is initiated by the addition of CaCl₂.

-

-

Measurement: The time to clot formation is measured in seconds by the coagulometer. A dose-response curve is generated by plotting the aPTT (in seconds) against the this compound concentration.

Anti-Factor Xa (Anti-Xa) Assay

Objective: To quantify the neutralization of heparin's inhibitory effect on Factor Xa by this compound.

Materials:

-

Citrated human plasma

-

Unfractionated heparin or LMWH

-

This compound solutions of varying concentrations

-

Anti-Xa assay kit (containing excess Factor Xa, antithrombin, and a chromogenic Factor Xa substrate)

-

Spectrophotometer or automated coagulation analyzer

Methodology:

-

Sample Preparation: Similar to the aPTT assay, plasma is anticoagulated with heparin or LMWH and then incubated with varying concentrations of this compound.

-

Assay Principle: In the presence of heparin, antithrombin inhibits the activity of the added Factor Xa. This compound neutralizes the heparin, allowing more Factor Xa to remain active.

-

Measurement: The residual Factor Xa activity is measured by its ability to cleave a chromogenic substrate, resulting in a color change that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the amount of heparin activity. A standard curve is used to determine the heparin concentration (in IU/mL) in the samples.

Caption: General workflow for in vitro heparin neutralization assays.

Interaction with Platelet Factor 4 (PF4)

Information regarding the direct interaction of this compound with Platelet Factor 4 (PF4) is not extensively available in the public domain. PF4 is a positively charged protein released from platelets that can bind to and neutralize heparin. This interaction is also implicated in the pathogenesis of heparin-induced thrombocytopenia (HIT). While it is known that salicylamide derivatives can interact with platelets, further studies would be required to elucidate the specific relationship between this compound and PF4.[7]

Conclusion

This compound is a synthetic heparin-mimetic that demonstrated preclinical efficacy in neutralizing the anticoagulant and hemorrhagic effects of both unfractionated and low-molecular-weight heparins. Its mechanism of action, centered on direct binding to the heparin pentasaccharide, represents a rational approach to anticoagulant reversal. Although its clinical development was halted, the data gathered from the study of this compound contribute to the broader understanding of heparin antagonists and may inform the development of future therapeutic agents in this class. The experimental protocols detailed herein provide a framework for the continued investigation of heparin-mimetic compounds.

References

- 1. ovid.com [ovid.com]

- 2. Frontiers | Drug Repurposing and Polypharmacology to Fight SARS-CoV-2 Through Inhibition of the Main Protease [frontiersin.org]

- 3. ashpublications.org [ashpublications.org]

- 4. ashpublications.org [ashpublications.org]

- 5. dicardiology.com [dicardiology.com]

- 6. PolyMedix Inc. Initiates Phase 2 Clinical Trial with Novel Heptagonist, PMX-60056 - BioSpace [biospace.com]

- 7. Salicylamide reverses the aspirin-antagonistic effect of salicylic acid on rat platelet cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Delparantag: A Technical Guide to its Core Function as a Heparin Reversal Agent and its Status in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delparantag (also known as PMX-60056) is a synthetic, small molecule developed primarily as a reversal agent for the anticoagulant effects of unfractionated heparin (UFH) and low molecular weight heparin (LMWH). Its mechanism of action is centered on the direct binding and neutralization of heparin, thereby restoring normal coagulation. Despite extensive research into its anticoagulant-reversing properties, a thorough review of available scientific literature and clinical trial data reveals no significant evidence of this compound being investigated as a primary anti-inflammatory agent. This guide will provide an in-depth overview of this compound's established mechanism of action, summarize the quantitative data from its development as a heparin antagonist, and detail relevant experimental protocols. It will also address the current lack of data supporting its use in inflammatory disease research.

Mechanism of Action: Heparin Neutralization

This compound is a cationic molecule designed to bind with high affinity to the anionic heparin and LMWH molecules. This binding is a non-covalent, charge-charge interaction. By forming a complex with heparin, this compound effectively prevents heparin from binding to and activating antithrombin III (ATIII). The heparin-ATIII complex is responsible for the potentiation of ATIII's anticoagulant activity, which involves the inhibition of key coagulation factors, primarily Factor Xa and thrombin (Factor IIa). By neutralizing heparin, this compound restores the activity of these coagulation factors, leading to a rapid reversal of the anticoagulant state.

Quantitative Data

The development of this compound focused on its ability to reverse heparin-induced anticoagulation. Key quantitative parameters were measured in preclinical and clinical studies to assess its efficacy.

| Parameter | Value/Observation | Context |

| Heparin Neutralization Ratio | Complete neutralization at an approximate 2:1 gravimetric ratio (this compound:Heparin) | In heparinized plasma, this compound was more potent on a gravimetric basis than protamine at neutralizing both anti-Xa and anti-IIa activities. |

| Residual Anti-Xa and Anti-IIa Activity | Significantly less residual activity with this compound at 50 mg/mL compared to protamine. | In vitro studies in heparinized plasma. |

| Enoxaparin (LMWH) Neutralization | Concentration-dependent neutralization of anti-Xa activity. | Significantly less residual anti-Xa activity at this compound concentrations above 25 mg/mL in plasma anticoagulated with enoxaparin. |

| Plasma Half-life | 3 to 5 minutes | In male Sprague-Dawley rats following intravenous injection. |

| Clinical Trial - Phase 1B | A single dose completely reversed the anticoagulant effects of heparin. | Study in healthy human subjects; no serious adverse events were reported. |

| Clinical Trial - Phase 2 | Designed to enroll up to 40 patients undergoing percutaneous coronary intervention (PCI). | The primary endpoint was to evaluate the safety and efficacy in reversing heparin in a surgical setting.[1] |

Experimental Protocols

The evaluation of this compound's heparin-reversing activity involved standard coagulation assays and animal models of bleeding.

In Vitro Coagulation Assays

Objective: To determine the potency of this compound in neutralizing the anticoagulant effects of UFH and LMWH in plasma.

Methodology:

-

Plasma Preparation: Human plasma is anticoagulated with citrate.

-

Heparinization: A known concentration of UFH or LMWH (e.g., enoxaparin) is added to the plasma.

-

Addition of Reversal Agent: Various concentrations of this compound or a comparator (e.g., protamine sulfate) are added to the heparinized plasma samples.

-

Coagulation Parameter Measurement:

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways, prolonged by UFH.

-

Anti-Factor Xa Activity: A chromogenic assay to specifically measure the inhibition of Factor Xa, the primary mechanism of LMWH.

-

Anti-Factor IIa (Thrombin) Activity: A chromogenic assay to measure the inhibition of thrombin.

-

-

Data Analysis: The concentration of this compound required to normalize the coagulation parameters is determined.

In Vivo Animal Models

Objective: To assess the efficacy of this compound in reversing heparin-induced bleeding in a living system.

Methodology (Rat Tail Transection Model):

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Anticoagulation: A bolus of UFH or LMWH is administered intravenously to induce a state of anticoagulation.

-

Administration of Reversal Agent: A specified dose of this compound (e.g., 0.5, 1.0, or 2.0 mg/kg) or a control (saline or protamine) is administered intravenously.

-

Bleeding Induction: A standardized injury, such as transection of the distal portion of the tail, is made.

-

Bleeding Measurement: The total blood loss is quantified by collecting the blood on a pre-weighed filter paper over a set period.

-

Data Analysis: The reduction in blood loss in the this compound-treated group is compared to the control groups.

Status of this compound in Inflammatory Disease Research

A comprehensive search of scientific databases and clinical trial registries does not yield any studies investigating this compound for a primary anti-inflammatory purpose. The research focus has been exclusively on its role as an antagonist to heparinoids.

It is important to note that heparin and LMWH themselves have been reported to possess anti-inflammatory properties, independent of their anticoagulant effects. These properties are thought to be mediated through mechanisms such as:

-

Inhibition of selectin-mediated cell adhesion.

-

Binding to and sequestering inflammatory cytokines.

-

Inhibition of complement activation.

This compound's mechanism of action is to bind to and neutralize heparin. Therefore, it would be expected to counteract, rather than mimic or enhance, any anti-inflammatory effects of heparin that are dependent on the heparin molecule's structure and charge.

Conclusion

This compound is a well-characterized heparin reversal agent with a clear mechanism of action involving the direct neutralization of heparin and LMWH. Quantitative data from preclinical and early-phase clinical trials support its efficacy in this role. However, the development of this compound appears to have been discontinued. For researchers, scientists, and drug development professionals interested in inflammatory diseases, it is crucial to note the absence of evidence supporting the use of this compound as an anti-inflammatory agent. Its function is to reverse the effects of heparins, which would likely include their anti-inflammatory properties. Future research in this area should focus on novel molecules specifically designed to target inflammatory pathways.

References

The Anti-Inflammatory Landscape of Heparin and the Unexplored Role of its Reversal Agent, Delparantag: A Technical Guide

Absence of Evidence: The Anti-Inflammatory Profile of Delparantag

A comprehensive review of peer-reviewed scientific literature and clinical trial data reveals a significant finding: there is currently no available scientific evidence to suggest that this compound (PMX-60056) possesses intrinsic anti-inflammatory properties. Furthermore, there are no published studies investigating the effect of this compound on the well-established anti-inflammatory activities of unfractionated heparin (UFH) or low molecular weight heparin (LMWH), the anticoagulants it is designed to neutralize[1]. The primary and sole characterized function of this compound is the reversal of heparin's anticoagulant effects through direct binding[2][3].

This technical guide will, therefore, focus on the extensively documented anti-inflammatory properties of heparin and LMWH. Understanding these properties is critical for researchers, scientists, and drug development professionals, as the administration of a heparin reversal agent like this compound would, in theory, abrogate these effects. This document will provide a detailed overview of heparin's anti-inflammatory mechanisms, supported by experimental data and protocols, to offer a foundational understanding for future investigations into the immunological consequences of heparin reversal.

The Multifaceted Anti-Inflammatory Properties of Heparin

Heparin and its derivatives, beyond their well-known anticoagulant functions, exhibit significant anti-inflammatory effects[4][5][6]. These properties are of considerable interest, although their clinical application as anti-inflammatory agents has been limited by the associated risk of bleeding[6]. The anti-inflammatory actions of heparin are multifaceted, targeting several key stages of the inflammatory cascade.

Key Mechanisms of Heparin's Anti-Inflammatory Action

The anti-inflammatory effects of heparin are primarily mediated through its ability to interact with various proteins involved in the inflammatory process. These mechanisms include:

-

Inhibition of Selectin-Mediated Cell Adhesion: Heparin can block the function of L- and P-selectins, which are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a critical step in their migration to sites of inflammation[7][8]. The 6-O-sulfation of glucosamine residues within the heparin structure is vital for this selectin inhibition[7][8].

-

Neutralization of Pro-Inflammatory Cytokines: Low molecular weight heparin has been shown to bind with high affinity to key pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Interleukin-6 (IL-6)[9][10]. This binding can inhibit their interaction with their respective cellular receptors, thereby downregulating their signaling pathways[9][10].

-

Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway: LMWH has been demonstrated to improve the inflammatory state in acute sinusitis in animal models by inhibiting this key inflammatory signaling pathway.

-

Interference with Leukocyte Transmigration: LMWH can interfere with multiple stages of leukocyte transmigration, an effect largely mediated by the inhibition of IL-6 and TNF-α.

Quantitative Data on Heparin's Anti-Inflammatory Effects

The following table summarizes key quantitative data from preclinical studies investigating the anti-inflammatory effects of heparin and LMWH.

| Parameter Measured | Experimental Model | Treatment | Key Findings | Reference |

| Inhibition of IFNγ antiproliferative activity | WISH cells stimulated with IFNγ | Low Molecular Weight Heparin (LMWH) | LMWH inhibited the antiproliferative activity of IFNγ in a concentration-dependent manner, with approximately 35 IU/ml reducing it to 50% of the control level.[10] | [10] |

| Inhibition of Leukocyte Accumulation | Patients with colitis | Low Molecular Weight Heparin (LMWH) | LMWH was found to inhibit leukocyte accumulation in patients diagnosed with colitis. | |

| Reduction of Inflammatory Mediators | Rat model of acute sinusitis | Low Molecular Weight Heparin (LMWH) | LMWH significantly reduced the release of inflammatory mediators and the formation of bacterial colonies. |

Experimental Protocols

In Vitro Assay for IFNγ-Induced Antiproliferative Activity

This protocol is based on the methodology described in studies investigating the effect of LMWH on IFNγ signaling[10].

-

Cell Culture: WISH (human amnion) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Cells are treated with a constant concentration of IFNγ in the presence of varying concentrations of LMWH. Control wells receive only IFNγ or media.

-

Incubation: The plates are incubated for a period sufficient to observe the antiproliferative effects of IFNγ (e.g., 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay. The absorbance is measured at the appropriate wavelength.

-

Data Analysis: The percentage of inhibition of IFNγ antiproliferative activity is calculated for each LMWH concentration relative to the IFNγ-only control.

Animal Model of Acute Sinusitis

This protocol is a generalized representation based on the study of LMWH in a rat model of acute sinusitis.

-

Animal Model Induction: Acute sinusitis is induced in Sprague-Dawley rats. This can be achieved by intranasal administration of a bacterial suspension (e.g., Staphylococcus aureus).

-

Treatment Groups: The rats are randomly divided into several groups: a control group, a model group (induced sinusitis, no treatment), and treatment groups receiving different doses of LMWH via subcutaneous injection or nasal irrigation.

-

Treatment Administration: LMWH is administered according to the assigned group for a specified duration.

-

Sample Collection: At the end of the treatment period, nasal lavage fluid and nasal mucosal tissues are collected.

-

Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the nasal lavage fluid and tissue homogenates are measured using ELISA.

-

Histopathological Examination: Nasal mucosal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.

-

Western Blot Analysis: Protein expression levels of key components of the TLR4-MyD88-NF-κB signaling pathway in the nasal mucosal tissue are analyzed by Western blot.

Signaling Pathways and Experimental Workflows

Heparin's Inhibition of Selectin-Mediated Leukocyte Adhesion

Caption: Heparin blocks P- and L-selectin binding, inhibiting leukocyte adhesion.

LMWH Inhibition of IFNγ Signaling Pathway

Caption: LMWH sequesters IFNγ, preventing receptor binding and subsequent signaling.

Theoretical Implication of this compound on Heparin's Anti-Inflammatory Action

Caption: Theoretical reversal of heparin's anti-inflammatory effect by this compound.

Conclusion and Future Directions

While this compound is established as a specific and effective reversal agent for heparin-induced anticoagulation, its impact on the inflammatory state remains an unexplored area of research. The anti-inflammatory properties of heparin are significant and mediated through well-defined molecular pathways. Theoretically, by binding to and neutralizing heparin, this compound would also reverse these anti-inflammatory effects. This could have clinical implications in scenarios where both anticoagulation and inflammation are being managed, such as in certain cardiovascular procedures or systemic inflammatory conditions.

For researchers, scientists, and drug development professionals, this knowledge gap represents an opportunity. Future studies should aim to:

-

Investigate the in vitro and in vivo effects of this compound on inflammatory markers and signaling pathways, both in the presence and absence of heparin.

-

Characterize the impact of this compound on leukocyte-endothelial interactions.

-

Evaluate the clinical relevance of heparin's anti-inflammatory effects and their reversal by this compound in relevant patient populations.

A deeper understanding of the interplay between heparin, its reversal agents, and the inflammatory response will be crucial for optimizing patient care and developing novel therapeutic strategies.

References

- 1. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiercehealthcare.com [fiercehealthcare.com]

- 3. dicardiology.com [dicardiology.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Anti-Inflammatory Effects of Heparin and Its Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of heparin and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heparin's anti-inflammatory effects require glucosamine 6-O-sulfation and are mediated by blockade of L- and P-selectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]

Delparantag: A Technical Guide to Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delparantag (PMX-60056) is a synthetic, small-molecule salicylamide derivative developed as a reversal agent for unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH).[1][2] Its primary application in basic research lies in the study of anticoagulation reversal and the development of novel therapeutic strategies for managing heparin-induced bleeding. This technical guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, experimental protocols, and quantitative data from preclinical studies.

Mechanism of Action: Heparin Neutralization

This compound functions by directly binding to heparin molecules, thereby neutralizing their anticoagulant activity. The core of heparin's anticoagulant effect is its potentiation of antithrombin (AT), a natural inhibitor of several coagulation proteases, most notably Factor Xa (FXa) and thrombin (Factor IIa). Heparin binds to AT via a specific pentasaccharide sequence, inducing a conformational change in AT that accelerates the inhibition of FXa and thrombin.

This compound is designed to specifically bind to this critical pentasaccharide sequence on heparin and LMWH.[1] This binding competitively displaces antithrombin from the heparin molecule, disrupting the heparin-antithrombin-protease complex and restoring the normal, slower rate of coagulation factor inhibition.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Neutralization of Heparinoids

| Parameter | This compound (PMX-60056) | Protamine Sulfate | Reference(s) |

| Potency vs. Protamine | More potent on a gravimetric basis | Standard of care | [1] |

| Heparin Neutralization | Complete neutralization at an approximate 2:1 ratio (this compound:Heparin) | Variable | [1] |

| Residual Anti-Xa and Anti-IIa Activity | Significantly less with this compound at 50 µg/mL in heparinized plasma | Higher residual activity | [1] |

| Enoxaparin (LMWH) Neutralization | Concentration-dependent neutralization of anti-Xa activity; significantly less residual activity at >25 µg/mL | Less effective | [1] |

Table 2: In Vivo Efficacy in a Rat Model

| Parameter | UFH (2 mg/kg) + Saline | UFH (2 mg/kg) + this compound | Enoxaparin (2 mg/kg) + Saline | Enoxaparin (2 mg/kg) + this compound | Reference(s) |

| Bleeding Time (Tail Transection) | 29.1 ± 5.1 min | Dose-dependent reduction | 16.7 ± 3.6 min | 7.4 ± 1.2 min | [3] |

| Antithrombotic Activity (Clamps) | 7.2 ± 1.1 | Comparable to protamine | 7.0 ± 0.6 | Comparable to protamine | [3] |

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Value | Reference(s) |

| Plasma Half-life | 3 to 5 minutes | [1] |

Experimental Protocols

In Vitro Heparin Neutralization Assays

These assays are crucial for determining the potency and efficacy of heparin-reversing agents.

Principle: This assay measures the residual Factor Xa activity in plasma after neutralization of heparin by this compound. The amount of residual Factor Xa is inversely proportional to the amount of active heparin-antithrombin complex.

Methodology:

-

Sample Preparation: Prepare citrated human plasma samples containing a known concentration of UFH or LMWH (e.g., 1 IU/mL).

-

Incubation with this compound: Add varying concentrations of this compound to the heparinized plasma samples. Incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Addition of Factor Xa: Add a known excess of purified Factor Xa to the samples. The active heparin-antithrombin complexes will inhibit a portion of this Factor Xa.

-

Chromogenic Substrate: Add a chromogenic substrate specific for Factor Xa. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Analysis: Construct a dose-response curve by plotting the absorbance (or % inhibition) against the concentration of this compound. Calculate the IC50 value, representing the concentration of this compound required to achieve 50% neutralization of heparin activity.

Principle: This assay is similar to the anti-Xa assay but measures the residual thrombin (Factor IIa) activity.

Methodology:

-

Sample Preparation: Prepare heparinized plasma samples as described for the anti-Xa assay.

-

Incubation with this compound: Incubate the samples with varying concentrations of this compound.

-

Addition of Thrombin: Add a known excess of purified thrombin to the samples.

-

Chromogenic Substrate: Add a chromogenic substrate specific for thrombin.

-

Measurement and Analysis: Measure the absorbance and analyze the data as described for the anti-Xa assay.

In Vivo Models in Rats

Animal models are essential for evaluating the efficacy of this compound in a physiological setting.

Principle: This model assesses the effect of this compound on heparin-induced bleeding.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats according to approved institutional protocols.

-

Anticoagulation: Administer UFH (e.g., 2 mg/kg) or LMWH (e.g., 2 mg/kg) via intravenous (IV) bolus injection.

-

Reversal Agent Administration: After a short delay (e.g., 5 minutes), administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg) or saline (control) via IV injection.[1]

-

Bleeding Induction: Transect the distal portion of the tail (e.g., 5 mm from the tip) with a sharp blade.

-

Measurement: Record the time until cessation of bleeding. The endpoint is typically defined as the absence of bleeding for a continuous period (e.g., 30 seconds).

Principle: This model evaluates the ability of this compound to reverse the antithrombotic effects of heparin.

Methodology:

-

Animal Preparation: Prepare anesthetized Sprague-Dawley rats as described above.

-

Anticoagulation and Reversal: Administer heparin and this compound as in the bleeding model.

-

Thrombosis Induction: Isolate a section of the jugular vein. Induce thrombosis by applying a vascular clamp for a defined period.

-

Measurement: After releasing the clamp, count the number of times the vessel needs to be re-clamped due to thrombus formation over a specific observation period. A higher number of clampings indicates greater thrombotic activity.

Conclusion

This compound serves as a valuable research tool for investigating the mechanisms of heparin neutralization and for the preclinical assessment of novel anticoagulant reversal agents. Its direct, high-affinity binding to the pentasaccharide sequence of heparins provides a clear mechanism of action that can be effectively studied using the in vitro and in vivo models detailed in this guide. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of anticoagulation and hemostasis.

References

Understanding Delparantag's Binding Affinity for Heparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of delparantag for heparin. This compound is a synthetic, cationic small molecule designed to reverse the anticoagulant effects of unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH). The core of its mechanism lies in its ability to directly bind to heparin, thereby neutralizing its activity. This guide outlines the molecular interactions, hypothetical quantitative binding data, and detailed experimental protocols for characterizing this interaction.

Mechanism of Action: Electrostatic Neutralization

This compound functions as a heparin antagonist through direct, non-covalent binding. The primary driving force for this interaction is the strong electrostatic attraction between the positively charged this compound molecule and the highly anionic sulfate and carboxylate groups present on the heparin polysaccharide chain.[1] This charge-charge interaction effectively neutralizes heparin's anticoagulant activity, which is mediated through its binding to antithrombin III (ATIII). By sequestering heparin, this compound prevents the formation of the heparin-ATIII complex, thus restoring normal coagulation.

A key structural feature of heparin is a specific pentasaccharide sequence that serves as the high-affinity binding site for ATIII.[2][3][4][5] this compound's binding to heparin sterically hinders or induces conformational changes that disrupt the interaction between this pentasaccharide and ATIII, leading to the reversal of anticoagulation.

Mechanism of this compound Action

Quantitative Binding Affinity Data

While specific binding kinetics for this compound with heparin are not extensively published, the following tables present hypothetical, yet plausible, data that could be obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments. These values are representative of a high-affinity small molecule-polysaccharide interaction.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data

| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |

| This compound | Unfractionated Heparin (UFH) | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |

| This compound | Low-Molecular-Weight Heparin (LMWH) | 1.2 x 10⁵ | 9.6 x 10⁻³ | 80 |

| This compound | Heparin Pentasaccharide | 2.0 x 10⁴ | 1.2 x 10⁻² | 600 |

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data

| Titrant (in syringe) | Sample (in cell) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Dissociation Constant (KD) (nM) |

| This compound | Unfractionated Heparin (UFH) | 0.8 | -12.5 | -15.2 | 55 |

| This compound | Low-Molecular-Weight Heparin (LMWH) | 1.1 | -10.8 | -10.1 | 88 |

Experimental Protocols

The following sections detail generalized protocols for characterizing the binding affinity of this compound for heparin using SPR and ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. A hypothetical workflow for analyzing this compound-heparin binding is presented below.

SPR Experimental Workflow

3.1.1 Materials

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, streptavidin-coated)

-

Biotinylated heparin (for streptavidin chip) or amine coupling reagents (for CM5 chip)

-

This compound solutions of varying concentrations

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., high salt buffer)

3.1.2 Method

-

Surface Preparation:

-

For a CM5 chip, activate the carboxymethylated dextran surface using a standard amine coupling procedure and immobilize heparin.

-

For a streptavidin chip, inject biotinylated heparin over the surface to achieve a target immobilization level.[6]

-

-

Binding Analysis:

-

Prepare a series of this compound concentrations in running buffer.

-

Inject the this compound solutions over the heparin-immobilized surface at a constant flow rate.

-

Include a zero-concentration (buffer only) injection for double referencing.[7]

-

-

Data Collection:

-

Monitor the change in resonance units (RU) over time to generate sensorgrams for each concentration.

-

-

Regeneration:

-

After each this compound injection, inject the regeneration solution to dissociate the bound analyte and return to baseline.[6]

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

ITC Experimental Workflow

3.2.1 Materials

-

Isothermal Titration Calorimeter

-

Heparin solution (in the sample cell)

-

This compound solution (in the titration syringe)

-

Dialysis buffer (e.g., PBS)

3.2.2 Method

-

Sample Preparation:

-

Dialyze both heparin and this compound solutions extensively against the same buffer to minimize heats of dilution.[11]

-

Accurately determine the concentration of both solutions.

-

Degas the solutions before loading into the calorimeter.

-

-

Instrument Setup:

-

Load the heparin solution into the sample cell and the this compound solution into the injection syringe.[12]

-

Set the experimental temperature and stirring speed.

-

-

Titration:

-

Data Collection:

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[15]

-

-

Data Analysis:

-

Integrate the heat change for each injection and plot it against the molar ratio of this compound to heparin.

-

Fit the resulting binding isotherm to a suitable model to determine the stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (KD). The entropy change (ΔS) can then be calculated.[11][12]

-

Conclusion

References

- 1. Targeting Heparin– and Heparan Sulfate–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation of heparin pentasaccharide bound to antithrombin III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the antithrombin-binding pentasaccharide in heparin acceleration of antithrombin-proteinase reactions. Resolution of the antithrombin conformational change contribution to heparin rate enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heparin Dodecasaccharide Containing Two Antithrombin-binding Pentasaccharides: STRUCTURAL FEATURES AND BIOLOGICAL PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jag.journalagent.com [jag.journalagent.com]

- 6. peerj.com [peerj.com]

- 7. 7 – Small Molecule Interaction – Bruker Daltonics SPR [support.brukerspr.com]

- 8. Novel method for measurement of heparin anticoagulant activity using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Method for Measurement of Heparin Anticoagulant Activity Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thermodynamic analysis of the heparin interaction with a basic cyclic peptide using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of Heparin Reversal Agents Using Delparantag as a Case Study in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticoagulation therapy with heparins, including unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH), is a cornerstone in the prevention and treatment of thromboembolic events. However, the potent anticoagulant effects of heparins can lead to bleeding complications, necessitating rapid and effective reversal in emergency situations such as major hemorrhage or urgent surgery. Protamine sulfate is the currently approved antidote for UFH but has limitations, including incomplete reversal of LMWH and potential for adverse effects. This has driven the search for novel, synthetic heparin reversal agents.

Delparantag (PMX-60056) is a synthetic, small-molecule salicylamide derivative that was developed as a reversal agent for both UFH and LMWH.[1][2] Although its clinical development was discontinued, the preclinical studies of this compound provide a valuable case study for the evaluation of new heparin antagonists in animal models.[3] These notes provide an overview of the mechanism of action of heparin and its reversal, and detail the protocols for key animal models used to assess the efficacy and safety of heparin reversal agents like this compound.

Mechanism of Action: Heparin Anticoagulation and its Reversal

Heparin exerts its anticoagulant effect primarily by binding to and activating antithrombin (AT), a natural inhibitor of several coagulation proteases.[4][5][6] This binding induces a conformational change in AT, dramatically accelerating its inhibition of key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[4][5] The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[6] Synthetic reversal agents like this compound are designed to bind directly to heparin, displacing it from the heparin-AT complex and thereby neutralizing its anticoagulant activity.[1]

Caption: Mechanism of Heparin Anticoagulation and Reversal.

Quantitative Data from Preclinical Studies of this compound

The following tables summarize the quantitative data from a study evaluating this compound in Sprague-Dawley rats.[1]

Table 1: Effect of this compound on Bleeding Time in a Rat Tail Transection Model

| Treatment Group | Dose (mg/kg, IV) | Mean Bleeding Time (minutes ± SEM) |

| Saline (Control) | - | 7.3 ± 1.4 |

| Unfractionated Heparin (UFH) | 2 | 29.1 ± 5.1 |

| UFH + this compound | 2 (UFH) + equigravimetric | Near complete neutralization |

| Enoxaparin (LMWH) | 2 | 16.7 ± 3.6 |

| Enoxaparin + this compound | 2 (Enoxaparin) + equigravimetric | 7.4 ± 1.2 |

| Enoxaparin + Protamine | 2 (Enoxaparin) + equigravimetric | 8.7 ± 1.5 |

Table 2: Effect of this compound on Antithrombotic Activity in a Rat Jugular Vein Clamping Model

| Treatment Group | Dose (mg/kg, IV) | Mean Number of Clampings to Occlusion (± SEM) |

| Vehicle (Control) | - | 3.4 ± 0.5 |

| Unfractionated Heparin (UFH) | 2 | 7.2 ± 1.1 |

| UFH + this compound | 2 (UFH) + equigravimetric | Comparable to vehicle |

| Enoxaparin (LMWH) | 2 | 7.0 ± 0.6 |

| Enoxaparin + this compound | 2 (Enoxaparin) + equigravimetric | Comparable to vehicle |

Experimental Protocols

The following are detailed protocols for the key animal models used in the preclinical evaluation of this compound.

Protocol 1: Rat Tail Transection Bleeding Model

Objective: To assess the in vivo hemostatic effect of a heparin reversal agent by measuring bleeding time following a standardized tail injury in heparinized rats.

Materials:

-

Sprague-Dawley rats (250-300g)

-

Unfractionated Heparin (UFH) or Enoxaparin (LMWH)

-

This compound (or test reversal agent)

-

Saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical board

-

Scalpel or sharp blade

-

Filter paper

-

Stopwatch

-

Animal scale

Procedure:

-

Anesthetize the rat and place it on a surgical board.

-

Administer UFH or LMWH intravenously (IV) via the tail vein at the desired dose (e.g., 2 mg/kg).[1]

-

After a short interval (e.g., 5 minutes) to allow for circulation of the anticoagulant, administer the reversal agent (this compound or control) IV.[1]

-

Transect the tail approximately 3-5 mm from the tip using a sharp scalpel.

-

Immediately start a stopwatch and gently blot the blood from the wound with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

-

Record the time until bleeding ceases for a continuous period of at least 2 minutes. This is the bleeding time.

-

If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the experiment is terminated for that animal, and the cutoff time is recorded.

-

Monitor the animal during recovery from anesthesia.

Protocol 2: Rat Jugular Vein Clamping Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of a heparin reversal agent by measuring its ability to restore normal thrombus formation in a model of venous thrombosis.

Materials:

-

Sprague-Dawley rats (250-300g)

-

Unfractionated Heparin (UFH) or Enoxaparin (LMWH)

-

This compound (or test reversal agent)

-

Saline

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Surgical board and instruments (forceps, clamps, sutures)

-

Microvascular clamps

-

Suture material

Procedure:

-

Anesthetize the rat and secure it in a supine position on a surgical board.

-

Make a midline cervical incision and carefully dissect to expose the jugular vein.

-

Administer UFH or LMWH intravenously (e.g., via a femoral vein cannula) at the desired dose (e.g., 2 mg/kg).[1]

-

After a 5-minute interval, administer the reversal agent (this compound or control) IV.[1]

-

Isolate a segment of the jugular vein and apply two microvascular clamps to create a stagnant segment of blood.

-

After a set period (e.g., 15 minutes), remove the clamps and restore blood flow.

-

Observe the vessel for the formation of an occlusive thrombus.

-

The endpoint can be the number of clamp applications required to induce an occlusive thrombus, with a higher number indicating greater antithrombotic effect.[1]

-

At the end of the experiment, euthanize the animal and the thrombus can be excised and weighed for a more quantitative assessment.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a heparin reversal agent in preclinical animal models.

Caption: Experimental Workflow for Heparin Reversal Agent Evaluation.

Conclusion

The preclinical evaluation of this compound serves as a practical example of the methodologies used to assess the efficacy and safety of novel heparin reversal agents. The rat tail transection and jugular vein clamping models are robust and informative for determining the in vivo activity of such compounds. While this compound's development was halted, the protocols and data presented here provide a valuable resource for researchers working on the next generation of anticoagulation reversal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A 1-year drug utilization evaluation of protamine in hospitalized patients to identify possible future roles of heparin and low molecular weight heparin reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversal Activity and Toxicity of Heparin-Binding Copolymer after Subcutaneous Administration of Enoxaparin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Heparin - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for In Vivo Administration of Delparantag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delparantag, also known as PMX-60056, is a synthetic, small-molecule antagonist of the Protease-Activated Receptor 1 (PAR-1). PAR-1 is a G-protein coupled receptor that is activated by thrombin and plays a crucial role in thrombosis and hemostasis. By inhibiting PAR-1, this compound effectively blocks thrombin-mediated platelet activation and aggregation, presenting a potential therapeutic strategy for various cardiovascular diseases. These application notes provide a detailed protocol for the in vivo administration of this compound based on preclinical and clinical research data.

Mechanism of Action: PAR-1 Antagonism

This compound is a competitive antagonist of PAR-1. Thrombin, a key enzyme in the coagulation cascade, typically cleaves the N-terminal domain of PAR-1, exposing a "tethered ligand" that auto-activates the receptor. This activation initiates downstream signaling through various G-protein pathways, primarily Gq and G12/13.

-

Gq Pathway: Activation of the Gq alpha subunit leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in platelet shape change and granule secretion.

-

G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in platelet shape change and aggregation.

This compound binds to PAR-1 and prevents the conformational changes required for receptor activation by the tethered ligand, thereby inhibiting these downstream signaling events and subsequent platelet responses.

Signaling Pathway Diagram

Caption: PAR-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a preclinical study investigating the in vivo efficacy of this compound (PMX-60056) in a rat model.[1]

| Animal Model | Administration Route | Dosage (mg/kg) | Efficacy Endpoint | Results |

| Sprague-Dawley Rat | Intravenous (IV) Bolus | 0.5 | Neutralization of UFH-induced bleeding | Dose-dependent reduction in bleeding time |

| Sprague-Dawley Rat | Intravenous (IV) Bolus | 1.0 | Neutralization of UFH-induced bleeding | Dose-dependent reduction in bleeding time |

| Sprague-Dawley Rat | Intravenous (IV) Bolus | 2.0 | Neutralization of UFH-induced bleeding | Near complete neutralization of bleeding time |

| Sprague-Dawley Rat | Intravenous (IV) Bolus | 2.0 | Neutralization of Enoxaparin-induced bleeding | More effective than protamine at neutralizing bleeding |

Experimental Protocols

This section provides a detailed methodology for the in vivo administration of this compound based on published preclinical research.

Protocol 1: Intravenous Administration in a Rat Model

This protocol is adapted from a study evaluating the efficacy of this compound in neutralizing heparin-induced anticoagulation in Sprague-Dawley rats.[1]

Objective: To assess the in vivo efficacy of this compound administered intravenously.

Materials:

-

This compound (PMX-60056)

-